REACTION_CXSMILES
|
N#N.[I:3][C:4]1[CH:8]=[CH:7][NH:6][N:5]=1.[CH3:9][C:10](O)([CH3:12])[CH3:11].S(=O)(=O)(O)O>>[C:10]([N:6]1[CH:7]=[CH:8][C:4]([I:3])=[N:5]1)([CH3:12])([CH3:11])[CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC1=NNC=C1
|
Name
|
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a round-bottomed flask equipped with a stifling bar
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N1N=C(C=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |